molecular formula C20H22N2O2 B258588 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one

1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one

Cat. No. B258588
M. Wt: 322.4 g/mol
InChI Key: WFSIGTSTVDHBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one, also known as BMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMSP belongs to the class of spiro compounds, which are characterized by a unique molecular structure that consists of two rings that are fused together. The synthesis of BMSP has been a subject of interest for many researchers, and various methods have been developed to produce this compound.

Mechanism of Action

The mechanism of action of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one is not fully understood, but it is believed to act through several pathways. 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has been shown to modulate the activity of several enzymes involved in oxidative stress and inflammation, including superoxide dismutase, catalase, and cyclooxygenase-2. 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has also been found to increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Biochemical and Physiological Effects
1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has been shown to have several biochemical and physiological effects. In addition to its neuroprotective properties, 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has also been shown to improve glucose and lipid metabolism, which are two key factors in the development of metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the advantages of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one is its low toxicity, which makes it a safe compound to use in laboratory experiments. 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one. One area of interest is in the development of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is in the development of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one as a potential anti-cancer agent. 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has also been shown to have potential applications in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to fully understand the mechanisms of action of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one can be achieved through several methods, including the reaction of 2-methylbenzylamine with 2-hydroxybenzaldehyde, followed by cyclization with piperidine-4-one. Another method involves the reaction of 2-methylbenzylamine with 2-hydroxybenzaldehyde in the presence of a Lewis acid catalyst, followed by spirocyclization with piperidine-4-one. The yield of 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has been studied extensively for its potential therapeutic applications. One of the major areas of research has been in the field of neuroscience, where 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has been shown to exhibit neuroprotective properties. 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has been found to protect neurons against oxidative stress and reduce inflammation in the brain, which are two key mechanisms involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. 1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one has also been shown to improve cognitive function and memory in animal models of these diseases.

properties

Product Name

1'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1//'-[(2-methylphenyl)methyl]spiro[3H-1,3-benzoxazine-2,4//'-piperidine]-4-one

InChI

InChI=1S/C20H22N2O2/c1-15-6-2-3-7-16(15)14-22-12-10-20(11-13-22)21-19(23)17-8-4-5-9-18(17)24-20/h2-9H,10-14H2,1H3,(H,21,23)

InChI Key

WFSIGTSTVDHBQZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2CCC3(CC2)NC(=O)C4=CC=CC=C4O3

Canonical SMILES

CC1=CC=CC=C1CN2CCC3(CC2)NC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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